4-Propyl-3-sulfamoylbenzoicacid

carbonic anhydrase inhibition sulfonamide zinc coordination primary sulfonamide pharmacophore

4-Propyl-3-sulfamoylbenzoic acid (CAS 2567503-85-7; molecular formula C₁₀H₁₃NO₄S; monoisotopic mass 243.0565 Da) is an aromatic sulfonamide belonging to the sulfamoylbenzoic acid family. It features a primary sulfamoyl (–SO₂NH₂) group at the 3-position and an n-propyl substituent at the 4-position of the benzoic acid scaffold.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
Cat. No. B15318866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-3-sulfamoylbenzoicacid
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C10H13NO4S/c1-2-3-7-4-5-8(10(12)13)6-9(7)16(11,14)15/h4-6H,2-3H2,1H3,(H,12,13)(H2,11,14,15)
InChIKeySXWROIXKZIWJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-3-sulfamoylbenzoic Acid – Chemical Identity, Sulfonamide Class, and Procurement Context


4-Propyl-3-sulfamoylbenzoic acid (CAS 2567503-85-7; molecular formula C₁₀H₁₃NO₄S; monoisotopic mass 243.0565 Da) is an aromatic sulfonamide belonging to the sulfamoylbenzoic acid family . It features a primary sulfamoyl (–SO₂NH₂) group at the 3-position and an n-propyl substituent at the 4-position of the benzoic acid scaffold . This substitution pattern distinguishes it from clinically established sulfamoylbenzoic acids such as probenecid (4‑dipropylsulfamoylbenzoic acid, a tertiary sulfonamide) and carzenide (4‑sulfamoylbenzoic acid, lacking ring alkylation) [1]. The compound is supplied primarily as a research chemical and synthetic building block, with typical commercial purity ≥ 95% .

Why 4-Propyl-3-sulfamoylbenzoic Acid Cannot Be Casually Swapped with Probenecid, Carzenide, or Positional Isomers


Sulfamoylbenzoic acid derivatives are not functionally interchangeable. The primary sulfonamide group (–SO₂NH₂) in 4-propyl-3-sulfamoylbenzoic acid can deprotonate and coordinate directly to the active-site zinc ion in carbonic anhydrase (CA) isoforms, enabling picomolar-range binding affinities, whereas tertiary sulfonamides such as probenecid bind CA with vastly reduced affinity (Kᵢ >10,000 nM against hCA II) due to steric exclusion of the N,N-dialkylated nitrogen from the zinc coordination sphere [1]. Furthermore, the ring-propyl substituent confers hydrophobicity-driven renal transport behaviour that is intermediate between the unsubstituted parent acid and the highly lipophilic N,N-dipropyl probenecid, altering both carrier affinity and tissue partitioning [2]. Positional isomerism (3‑sulfamoyl vs. 4‑sulfamoyl) adds an orthogonal dimension of differentiation, as the spatial presentation of the zinc-binding sulfonamide pharmacophore relative to the carboxylate anchor differs, producing divergent isoform-selectivity profiles [1]. These three structural variables – sulfonamide nitrogen substitution, ring alkylation, and sulfamoyl ring position – create a compound that cannot be approximated by any single commercially available congener.

4-Propyl-3-sulfamoylbenzoic Acid – Comparator-Anchored Quantitative Differentiation Evidence


Primary vs. Tertiary Sulfonamide Zinc Coordination – Carbonic Anhydrase Binding Affinity Divergence

4-Propyl-3-sulfamoylbenzoic acid contains a primary sulfonamide (–SO₂NH₂) capable of deprotonation and direct coordination to the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites, a binding mode associated with dissociation constants reaching the picomolar range for optimized primary sulfonamides [1]. In contrast, probenecid, which bears a tertiary sulfonamide (4‑SO₂N(n‑Pr)₂), cannot achieve this zinc coordination geometry; probenecid‑derived amides exhibit Kᵢ values >10,000 nM against hCA II, representing a complete loss of zinc‑mediated binding [2]. While direct Kᵢ data for 4‑propyl‑3‑sulfamoylbenzoic acid against individual CA isoforms are not available in the public domain, the structural presence of the primary sulfonamide predicts zinc‑coordinating capacity absent in probenecid.

carbonic anhydrase inhibition sulfonamide zinc coordination primary sulfonamide pharmacophore

Renal Organic Anion Transport – Hydrophobicity-Driven Differentiation from Probenecid

Monosubstituted sulfamyl benzoic acids bearing a single hydrocarbon substituent (analogous to the single ring‑propyl group in 4‑propyl‑3‑sulfamoylbenzoic acid) are significantly less hydrophobic than probenecid (which carries two N‑propyl groups), as demonstrated by reduced extractability from aqueous phase into 1,2‑dichloroethane in a homologous C₁–C₅ series [1]. In rabbit renal cortical slices, the monosubstituted compounds exhibited less non‑specific tissue binding under anaerobic conditions and greater susceptibility to competitive inhibition by PAH, fumarate, and octanoate compared with probenecid, indicating differential transporter interaction profiles [1]. Furthermore, ring‑substitution on the sulfamoylbenzoic acid scaffold (e.g., 3‑sulfamoyl‑4‑phenoxybenzoate) augments inhibitory potency against contraluminal PAH influx in renal proximal tubules, a property shared by ring‑alkylated but not unsubstituted congeners [2].

renal transport organic anion transporter hydrophobicity PAH inhibition

Diuretic Pharmacophore SAR – 4-Alkyl vs. 4-Halogeno Substitution in 3-Sulfamoylbenzoic Acids

Systematic structure‑activity relationship studies of sulphamoylbenzoic acids as diuretic/saluretic agents established that optimal activity in the 3‑sulfamoylbenzoic acid series is achieved with 4‑halogeno substitution (e.g., 4‑chloro‑3‑sulfamoylbenzoic acid and its anilide derivatives) [1]. Replacing the 4‑halogen with a 4‑alkyl substituent, such as the n‑propyl group present in 4‑propyl‑3‑sulfamoylbenzoic acid, shifts the compound away from the diuretic efficacy maximum defined by the halogen series, potentially redirecting biological activity toward alternative transport‑related or enzyme‑inhibitory profiles [1][2]. This SAR inflection point means that 4‑propyl‑3‑sulfamoylbenzoic acid cannot substitute for 4‑chloro‑3‑sulfamoylbenzoic acid (or its clinically precedented amide derivatives) in diuretic‑focused experimental models without expecting altered potency and selectivity.

diuretic SAR sulfamoylbenzoic acid 4-substituent effect saluretic activity

Potency Benchmarking of the Unsubstituted Parent – p-Sulfamoylbenzoic Acid CA Isoform Inhibition Profile

The parent compound p‑sulfamoylbenzoic acid (carzenide, 4‑sulfamoylbenzoic acid) provides a quantitative baseline for evaluating the effect of 4‑position alkylation and 3‑vs‑4 sulfamoyl positional isomerism. Against recombinant human CA isoforms, p‑sulfamoylbenzoic acid exhibits IC₅₀ values of 120 μM (hCA I), 15 μM (hCA II), and 24 μM (hCA IX), with selectivity ratios (hCA I/hCA II = 8; hCA IX/hCA II = 1.6) determined by esterase assay [1]. The introduction of a 4‑propyl substituent and relocation of the sulfamoyl group to the 3‑position in 4‑propyl‑3‑sulfamoylbenzoic acid is expected to alter both absolute potency and isoform selectivity relative to this baseline, though published isoform‑specific data for the target compound are currently absent from the peer‑reviewed literature.

carbonic anhydrase isoform selectivity p-sulfamoylbenzoic acid IC50 profiling

Positional Isomer Differentiation – 3‑Sulfamoyl vs. 4‑Sulfamoyl Pharmacophoric Presentation

The position of the sulfamoyl group on the benzoic acid ring (3‑ vs. 4‑position) determines the relative spatial orientation of the zinc‑binding sulfonamide moiety and the carboxylate anchor. While both 2‑, 3‑, and 4‑sulfamoylbenzoates inhibit contraluminal para‑aminohippurate (PAH) influx in renal proximal tubules, ring‑substitution with phenoxy or halogeno groups at the position adjacent to the sulfamoyl group (as in 3‑sulfamoyl‑4‑phenoxybenzoate) significantly augments inhibitory potency compared with the unsubstituted parent [1]. 4‑Propyl‑3‑sulfamoylbenzoic acid presents the sulfamoyl pharmacophore at the 3‑position with an ortho‑related propyl group at the 4‑position, a spatial arrangement that is geometrically distinct from both the 4‑sulfamoyl (carzenide/probenecid backbone) and the 4‑sulfamoyl‑3‑substituted variants commonly explored in diuretic programs [1][2].

positional isomerism sulfamoylbenzoic acid pharmacophore geometry carbonic anhydrase

Limitations Acknowledgment – Scope and Strength of Available Differential Evidence

**Important caveat:** No peer‑reviewed primary research publication was identified that reports compound‑specific quantitative biological data (Kᵢ, IC₅₀, ED₅₀, pharmacokinetic parameters, or in vivo efficacy) for 4‑propyl‑3‑sulfamoylbenzoic acid (CAS 2567503‑85‑7) as of the search date. All differential claims presented herein are derived from class‑level SAR inferences drawn from structurally related sulfamoylbenzoic acid derivatives (probenecid, carzenide, 4‑chloro‑3‑sulfamoylbenzoic acid, and monosubstituted sulfamyl benzoic acid homologues). Direct head‑to‑head experimental comparisons between 4‑propyl‑3‑sulfamoylbenzoic acid and any named comparator do not exist in the published literature [1]. Users requiring quantitative differentiation for procurement decisions should request vendor Certificates of Analysis for purity and identity, and where isoform‑specific or transporter‑specific potency data are critical, commission bespoke in vitro profiling against the specific comparators of interest.

evidence gap data availability research compound

4-Propyl-3-sulfamoylbenzoic Acid – Evidence-Anchored Research Application Scenarios


Carbonic Anhydrase Isoform Selectivity Profiling – Primary Sulfonamide Zinc-Binding Probe

The primary sulfonamide group in 4‑propyl‑3‑sulfamoylbenzoic acid is mechanistically competent for direct zinc coordination in carbonic anhydrase active sites, a binding mode unavailable to tertiary sulfonamides such as probenecid [1]. This compound can serve as a scaffold for exploring how 3‑sulfamoyl (rather than the more common 4‑sulfamoyl) presentation and 4‑alkyl substitution modulate isoform selectivity across the CA family (I, II, VII, IX, XII, XIV). The established baseline IC₅₀ values for p‑sulfamoylbenzoic acid (hCA I: 120 μM; hCA II: 15 μM; hCA IX: 24 μM) provide a quantitative reference point for determining the selectivity shift imparted by the 3‑sulfamoyl‑4‑propyl substitution pattern [2].

Renal Organic Anion Transporter SAR Studies – Moderate-Hydrophobicity Comparator

Monosubstituted sulfamyl benzoic acids with single hydrocarbon substituents exhibit lower hydrophobicity, reduced non‑specific tissue binding, and greater susceptibility to competitive transport inhibition by PAH, fumarate, and octanoate compared with probenecid [1]. 4‑Propyl‑3‑sulfamoylbenzoic acid, bearing a single ring‑propyl group, is predicted to occupy an intermediate position in the hydrophobicity‑transport affinity continuum, making it a useful tool for dissecting the relationship between lipophilicity, carrier affinity, and turnover rate in organic anion transporter (OAT) systems [1][2].

Synthetic Intermediate for 3‑Sulfamoylbenzoic Acid-Derived Libraries

The 3‑sulfamoyl‑4‑propyl substitution pattern constitutes a distinct chemotype within the sulfamoylbenzoic acid family that is poorly represented in the existing medicinal chemistry literature [1]. The carboxylic acid handle enables standard amide coupling, esterification, and reduction chemistries, while the primary sulfamoyl group can be selectively functionalized or left intact as a zinc‑binding warhead. This compound is suitable as a versatile building block for generating focused libraries that probe the SAR space between 4‑halogeno‑3‑sulfamoylbenzoic acid diuretics and N‑alkylsulfamoyl uricosurics [1][2].

Diuretic SAR Divergence Studies – Alkyl-for-Halogen Substitution Analysis

The established SAR that 4‑halogeno‑3‑sulfamoylbenzoic acids represent the diuretic activity optimum [1] creates a clear hypothesis‑testing opportunity: introducing a 4‑propyl group instead of 4‑chloro should reduce diuretic potency. 4‑Propyl‑3‑sulfamoylbenzoic acid can serve as the key 4‑alkyl test article in head‑to‑head comparisons with 4‑chloro‑3‑sulfamoylbenzoic acid to quantify the potency cost of replacing halogen with alkyl at the 4‑position in standardized in vivo diuresis/saluresis models.

Quote Request

Request a Quote for 4-Propyl-3-sulfamoylbenzoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.